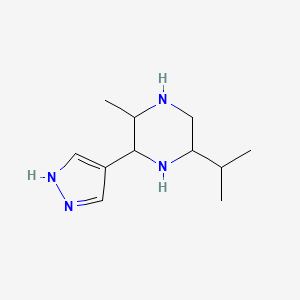
(R)-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure high enantiomeric purity. One common method involves the use of a bienzyme cascade system, where R-ω-transaminase and alcohol dehydrogenase are co-expressed to catalyze the amination of 3,5-bistrifluoromethylacetophenone . This method achieves high efficiency and enantiomeric excess (>99.9%).
Industrial Production Methods
In industrial settings, the production of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine may involve the use of recombinant engineered bacteria to enhance the yield and efficiency of the synthesis process. The use of biocatalysts and optimized reaction conditions, such as temperature and pH, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Applications De Recherche Scientifique
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular targets vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
- ®-1-(2-(Trifluoromethyl)phenyl)ethanamine
Uniqueness
®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
(1R)-2-methoxy-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-6-9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
Clé InChI |
BZXCMGOSESGKCM-VIFPVBQESA-N |
SMILES isomérique |
COC[C@@H](C1=CC=CC=C1C(F)(F)F)N |
SMILES canonique |
COCC(C1=CC=CC=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


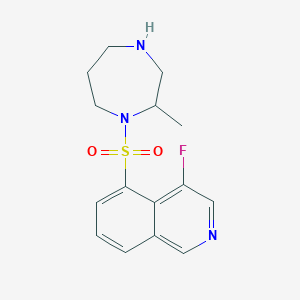

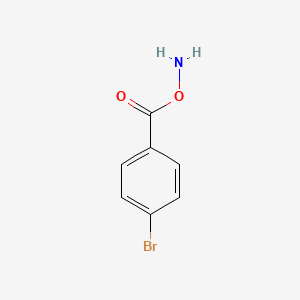
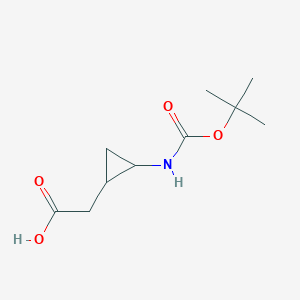

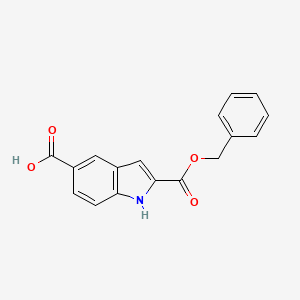
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
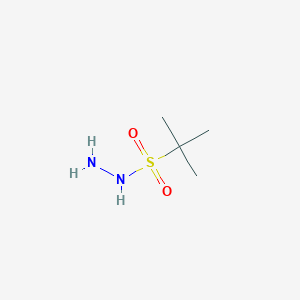
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)


